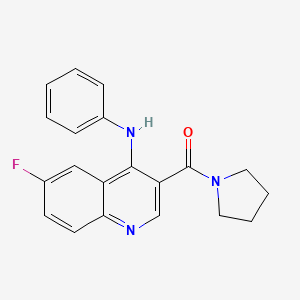

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

描述

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative with a fluorinated aromatic core, a phenylamino substituent at position 4, and a pyrrolidinyl methanone group at position 3. The fluorine atom at position 6 enhances metabolic stability and bioavailability, while the phenylamino group may contribute to target binding through π-π stacking or hydrogen bonding interactions. The pyrrolidine moiety in the methanone group likely improves solubility and pharmacokinetic properties.

属性

IUPAC Name |

(4-anilino-6-fluoroquinolin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c21-14-8-9-18-16(12-14)19(23-15-6-2-1-3-7-15)17(13-22-18)20(25)24-10-4-5-11-24/h1-3,6-9,12-13H,4-5,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLJOQPFYFPZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Phenylamination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where aniline reacts with the quinoline derivative.

Pyrrolidinyl Methanone Attachment: The final step involves the reaction of the quinoline derivative with pyrrolidine and a suitable carbonyl source, such as acyl chloride, to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound belonging to the quinoline family, which is known for its diverse biological activities. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. The compound's molecular structure, characterized by a fluoro group and a pyrrolidine moiety, suggests specific interactions with biological targets. It falls under the category of quinoline derivatives recognized for their pharmacological properties and is often studied in drug development as a potential anticancer agent or in the treatment of various infections. The molecular formula for this compound is C20H18FN3O .

Chemical Reactions

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can participate in various chemical reactions, which are crucial for understanding its behavior in biological systems and potential metabolic pathways:

- Reaction with electrophiles : $$ (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone + Electrophile \longrightarrow Product 1]

- Reaction with nucleophiles : $$(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone + Nucleophile \longrightarrow Product 2]

- Oxidation reactions : $$(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone + Oxidizing Agent\longrightarrow Oxidized Product]

Physical and Chemical Properties

The physical properties of (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone include:

Chemical properties include:

- Reactivity : Capable of undergoing electrophilic and nucleophilic substitution reactions.

- Stability : Sensitive to strong oxidizing agents and extreme pH conditions.

These properties are essential for determining suitable conditions for storage and handling during research applications.

Applications in Scientific Research

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several potential applications in scientific research:

- Drug Discovery : As a lead compound for developing new therapeutics targeting cancer and infectious diseases.

- Chemical Biology : As a tool to study biological pathways and mechanisms relevant to disease.

- Material Science : In the synthesis of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity by forming strong hydrogen bonds, while the phenylamino group facilitates π-π interactions with aromatic residues in the target proteins. The pyrrolidinyl methanone moiety can interact with hydrophobic pockets, stabilizing the compound-protein complex.

相似化合物的比较

Table 1: Structural Comparison

Inhibitory Activity Against ALDH1A1: Key Findings

The analogous compound exhibits dual IC50 values (199.0 nM and 7420.0 nM) against ALDH1A1 in separate studies (Table 2) . The significant discrepancy may reflect assay-specific variables, such as:

- Assay conditions : Differences in pH, cofactor availability (e.g., NAD+), or substrate concentration.

- Cellular context : Variability in membrane permeability or off-target interactions in cell-based vs. enzyme-only assays.

Table 2: ALDH1A1 Inhibitory Activity

| Compound | IC50 (nM) | Source ID |

|---|---|---|

| [6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | 199.0 | [1] |

| [6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | 7420.0 | [2] |

Discussion of Structural Modifications and Activity Trends

- Methanone Group: The pyrrolidine moiety’s smaller size compared to methylsulfonylpiperazine might enhance membrane permeability, though the sulfonyl group in the analog could improve target affinity through electrostatic interactions.

- Fluorine’s Role: The 6-fluoro substituent in both compounds likely stabilizes the quinoline ring’s conformation, optimizing interactions with the enzyme’s hydrophobic pocket.

生物活性

(6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound acts primarily as an inhibitor of aldosterone synthase (CYP11B2), which plays a critical role in regulating blood pressure and electrolyte balance. By inhibiting this enzyme, the compound may help in the treatment of conditions such as hyperaldosteronism and other disorders related to aldosterone overproduction .

Antitumor Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have demonstrated GI50 values in the nanomolar range against human tumor cell lines, indicating strong potential as antitumor agents .

Antibacterial and Antifungal Properties

In vitro evaluations have revealed that certain pyrrolidine derivatives possess antibacterial and antifungal properties. For example, modifications on the phenyl ring have been linked to enhanced activity against Gram-positive and Gram-negative bacteria . While specific data on (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is limited, its structural analogs suggest a promising profile for antimicrobial activity.

Study 1: Inhibition of Aldosterone Synthase

A study focused on the synthesis and evaluation of quinoline derivatives reported that compounds structurally related to (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone showed potent inhibition of aldosterone synthase with IC50 values ranging from 10 nM to 100 nM. This suggests a strong potential for treating conditions associated with excessive aldosterone production .

Study 2: Antiproliferative Effects

In another study, a series of quinoline derivatives were tested against various cancer cell lines. The results indicated that several compounds exhibited significant antiproliferative effects with IC50 values below 100 nM, highlighting their potential as therapeutic agents in oncology .

Table 1: Biological Activity Summary

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing (6-Fluoro-4-(phenylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be improved?

- Methodology : Utilize fluorinated pyridine/quinoline intermediates as precursors. For example, introduce fluorine via nucleophilic aromatic substitution using potassium fluoride in DMSO, followed by Mannich reactions to incorporate the pyrrolidinylmethanone moiety . Optimize reaction time and temperature (e.g., reflux in methanol for 2–3 hours) to enhance crystallinity and yield (65–89%) . Purification via recrystallization (e.g., acetic acid) improves purity .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Methodology : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign aromatic protons (quinoline C-6 fluorine shifts ~δ 8.2–8.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (data-to-parameter ratio >20, R-factor <0.06) .

Q. What methods are recommended for determining solubility and stability under experimental conditions?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via HPLC-UV at λmax ~254 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Implement cooling (4°C) to mitigate organic degradation during prolonged experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological activity?

- Methodology :

- Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenylamino ring) .

- Test in vitro bioactivity (e.g., kinase inhibition assays) and correlate with computational docking (Autodock Vina) to identify key binding interactions (e.g., hydrogen bonds with pyrrolidine carbonyl) .

Q. What experimental design considerations are critical for in vitro cytotoxicity studies?

- Methodology :

- Use a panel of cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

- Address batch variability by repeating assays in triplicate and normalizing to cell viability markers (MTT/WST-1) .

- Mitigate matrix degradation by pre-treating samples with antioxidants (e.g., ascorbic acid) .

Q. How can target engagement and selectivity be validated in complex biological systems?

- Methodology :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) to assess off-target effects .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodology :

- Orthogonal assays : Validate cytotoxicity via both apoptosis markers (Annexin V) and metabolic activity assays .

- Meta-analysis : Compare IC50 values across studies, adjusting for experimental variables (e.g., serum concentration in cell media) .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

- Methodology :

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from >3 to 1–2 via SAR .

- Microsomal stability assays : Use liver microsomes to quantify metabolic half-life and identify cytochrome P450 liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。